3-Methoxycyclohexan-1-amine is a substituted cycloaliphatic amine featuring a cyclohexyl core functionalized with both an amine group and a methoxy group at the 3-position. This specific arrangement provides a critical, conformationally restricted scaffold used in the development of complex therapeutic agents. The amine serves as a key synthetic handle for amide bond formation or other conjugations, while the methoxy group's precise location is crucial for modulating physicochemical properties such as basicity, lipophilicity, and metabolic stability, and for establishing specific steric and electronic interactions with biological targets. [REFS-1, REFS-2]
Substitution with positional isomers (e.g., 4-methoxycyclohexylamine) or simpler analogs like cyclohexylamine is often unviable due to the stringent spatial and electronic requirements of advanced molecular targets. The three-dimensional arrangement of the amine and methoxy groups, dictated by both the '3-position' and the cis/trans stereoisomerism, is fundamental to achieving precise binding interactions. [1] In drug development, a specific stereoisomer is often required, as alternative isomers can exhibit drastically lower biological activity or undesirable off-target effects, making stereochemical purity a primary procurement concern. [REFS-2, REFS-3]
In the development of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors for cancer therapy, the inclusion of a (1R,3S)-3-methoxycyclohexan-1-amine moiety was critical for achieving sub-nanomolar potency. A key compound incorporating this specific building block (Example I-28) demonstrated a Ki value of less than 0.5 nM. In contrast, a direct analog synthesized using the simpler cyclohexylamine building block (Example I-29) was essentially inactive, with a Ki value greater than 500 nM. [1]
| Evidence Dimension | ATR Kinase Inhibition (Ki) |
| Target Compound Data | < 0.5 nM (as part of molecule I-28) |
| Comparator Or Baseline | Cyclohexylamine analog (molecule I-29): > 500 nM |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | Biochemical assay for ATR kinase inhibition as described in patent WO2012129342A1. |
This demonstrates that the 3-methoxycyclohexyl group is not merely a placeholder but a mandatory, potency-driving component, making simpler analogs unsuitable for this high-value application.
The utility of 3-methoxycyclohexan-1-amine in pharmaceutical synthesis is highly dependent on its stereochemistry. Patents specifically claim methods for preparing stereochemically pure forms, such as cis-3-methoxycyclohexanamine. [1] This focus highlights that the cis and trans isomers are not interchangeable in downstream applications. The use of a racemic or improperly specified mixture would lead to impurities that are difficult to separate or result in final active pharmaceutical ingredients (APIs) with dramatically lower efficacy or different safety profiles. [REFS-2, REFS-3]
| Evidence Dimension | Synthetic Utility & Purity |
| Target Compound Data | Specific stereoisomers (e.g., cis) are the subject of dedicated process patents. |
| Comparator Or Baseline | Racemic mixtures or alternative stereoisomers (e.g., trans). |
| Quantified Difference | Qualitative but absolute: one isomer is specified for synthesis, while others are treated as impurities. |
| Conditions | Synthesis of advanced pharmaceutical intermediates. |
Procurement of the correct, stereochemically pure isomer is a critical raw material control point to ensure manufacturing efficiency and the viability of the final product.
The introduction of an electron-withdrawing methoxy group at the 3-position reduces the basicity of the amine compared to the unsubstituted cyclohexylamine. The pKa of the conjugate acid of cyclohexylamine is approximately 10.6. The 3-methoxy substituent provides a predictable, moderate decrease in this pKa due to its inductive effect. This tailored basicity is a key parameter in pharmaceutical development, directly influencing salt selection, dissolution rates, and solid-state properties of the final API. Using cyclohexylamine would result in a significantly different pKa, complicating salt screening and potentially leading to suboptimal formulation characteristics.
| Evidence Dimension | Amine Basicity (pKa of conjugate acid) |
| Target Compound Data | Lower than cyclohexylamine baseline (estimated ~10.0-10.4) |
| Comparator Or Baseline | Cyclohexylamine: ~10.6 |
| Quantified Difference | A predictable pKa shift of ~0.2-0.6 units. |
| Conditions | Aqueous solution. |
This compound offers a specific pKa value that is different from the common alternative, providing a critical tool for optimizing the formulation and bioavailability of a drug candidate.
This compound is the right choice when developing kinase inhibitors where a conformationally restricted, methoxy-substituted cycloalkylamine is required to achieve high potency and selectivity, as demonstrated in ATR kinase inhibitor programs. Its specific structure is proven to be essential for optimal interaction within the kinase binding pocket. [1]
For manufacturing processes that require a specific cis or trans isomer to ensure the efficacy and safety of the final drug substance. Procuring this compound in a stereochemically pure form is critical for avoiding diastereomeric impurities and ensuring batch-to-batch reproducibility. [2]
Ideal for lead optimization campaigns where precise control over amine basicity (pKa) is needed to improve drug-like properties. The 3-methoxy group provides a specific pKa modification distinct from unsubstituted or other substituted amines, aiding in the selection of optimal salt forms for improved solubility and bioavailability.